
Methyl methyl-L-serinate 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is a chemical compound that combines the properties of methyl-L-serinate and 2,2,2-trifluoroacetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl-L-serinate 2,2,2-trifluoroacetate typically involves the esterification of methyl-L-serinate with trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The process involves mixing methyl-L-serinate with trifluoroacetic acid and a catalyst, such as concentrated sulfuric acid, and then heating the mixture under reflux conditions for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl-L-serinate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Methyl methyl-L-serinate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl methyl-L-serinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group is known to enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the serinate moiety.
L-serine methyl ester hydrochloride: Contains the serinate moiety but lacks the trifluoroacetate group.
Uniqueness
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is unique due to the combination of the serinate and trifluoroacetate groups. This dual functionality provides it with distinct chemical and biological properties that are not present in the individual components. The trifluoroacetate group enhances its stability and lipophilicity, while the serinate moiety allows for specific interactions with biological molecules.
Propriétés
Formule moléculaire |
C7H12F3NO5 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-6-4(3-7)5(8)9-2;3-2(4,5)1(6)7/h4,6-7H,3H2,1-2H3;(H,6,7)/t4-;/m0./s1 |
Clé InChI |
LPWPOJBCWOWAPW-WCCKRBBISA-N |
SMILES isomérique |
CN[C@@H](CO)C(=O)OC.C(=O)(C(F)(F)F)O |
SMILES canonique |
CNC(CO)C(=O)OC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
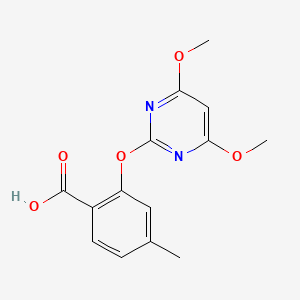
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
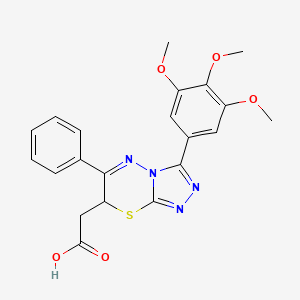
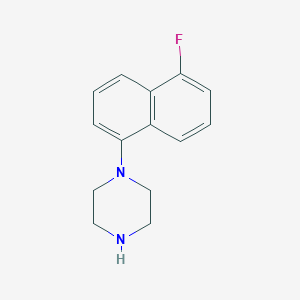

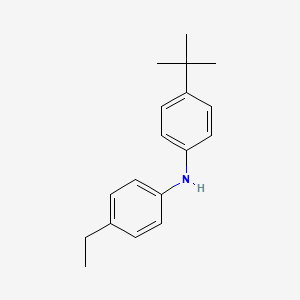
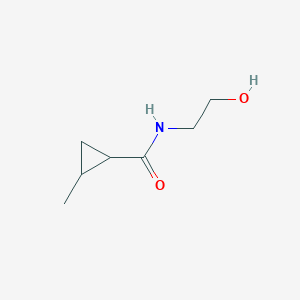

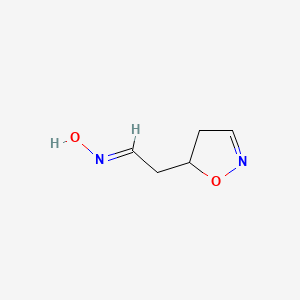
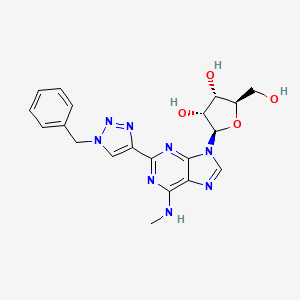
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)

